molecular formula C12H10Cl2N2O2 B11953903 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea CAS No. 6298-29-9

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B11953903
CAS No.: 6298-29-9
M. Wt: 285.12 g/mol
InChI Key: LBJOSBILOPACNK-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
  • 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
  • 1-(2,5-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the furan-2-ylmethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Biological Activity

1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Compound Overview

  • Molecular Formula : C12_{12}H10_{10}Cl2_2N2_2O2_2
  • Molecular Weight : 285.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 6298-29-9

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the final urea derivative. Common solvents used in this process include ethanol or methanol, often requiring heating to facilitate the reaction .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Klebsiella pneumoniae30
Pseudomonas aeruginosa40

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. Research indicates that derivatives of furan compounds can modulate inflammatory responses by inhibiting key signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma). These pathways are crucial in regulating immune responses and inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The furan moiety is known for its ability to interact with cellular targets involved in cancer progression. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through various pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for understanding how the compound exerts its antimicrobial and anti-inflammatory effects .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)ureaDifferent dichlorophenyl substitutionDifferent biological activity profile
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)ureaSubstituted at the para positionPotentially lower activity against certain targets
1-(3,4-Dichloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)ureaTetrahydrofuran ring instead of furanAltered solubility and reactivity

This comparison illustrates how variations in substitution patterns on the phenyl ring can significantly influence biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of various derivatives of furan-containing compounds. For example, a study conducted on a series of furan derivatives demonstrated promising results in inhibiting urea transporters (UT-A1 and UT-B), which are potential targets for diuretic therapies . Additionally, investigations into the antioxidant properties of furan derivatives have shown their ability to scavenge free radicals effectively .

Properties

CAS No.

6298-29-9

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-(furan-2-ylmethyl)urea

InChI

InChI=1S/C12H10Cl2N2O2/c13-8-3-4-10(14)11(6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)

InChI Key

LBJOSBILOPACNK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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